

# Application Notes: Loading Calcium Green-1 into Plant Cells

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## Compound of Interest

Compound Name: calcium green

Cat. No.: B1177981

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**Calcium Green-1** is a visible light-excitable, single-wavelength fluorescent indicator used to measure intracellular calcium ( $[Ca^{2+}]_{cyt}$ ) concentrations. Upon binding  $Ca^{2+}$ , it exhibits a significant increase in fluorescence intensity with minimal wavelength shift[1][2]. It is a valuable tool for studying calcium signaling in response to various stimuli in plant cells[3][4][5]. However, successful loading into plant cells requires specific protocols to overcome challenges posed by the cell wall, extracellular esterases, and potential compartmentalization of the dye within organelles like the vacuole[3][6][7].

Two primary methods are employed for loading **Calcium Green-1** into plant cells: the acetoxymethyl (AM) ester method for cell populations and tissues, and microinjection of the dextran-conjugated form for single cells.

### 1. Acetoxymethyl (AM) Ester Loading

The AM ester form of **Calcium Green-1** is a cell-permeant version of the dye. Its lipophilic nature allows it to cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now cell-impermeant,  $Ca^{2+}$ -sensitive form of the dye in the cytoplasm[3].

### Challenges and Solutions:

- **Extracellular Hydrolysis:** Plant cells can possess extracellular esterases that cleave the AM ester before it enters the cell, preventing successful loading. To counteract this, an esterase inhibitor such as eserine (physostigmine) can be included in the loading buffer[6].

- **Vacuolar Sequestration:** A significant issue in plant cells is the transport and sequestration of the dye into the vacuole, which hinders accurate cytosolic calcium measurements[3][6]. Optimizing loading conditions, such as performing incubations at lower temperatures, can help minimize this issue[2][3].
- **Low Aqueous Solubility:** AM esters have poor solubility in aqueous buffers. A nonionic detergent, Pluronic® F-127, is often used to aid in dispersing the dye in the loading solution[8][9][10].

This method is particularly effective for tissues like epidermal strips, allowing for the simultaneous measurement of calcium dynamics in multiple cells, such as guard cells responding to abscisic acid (ABA)[6].

## 2. Dextran Conjugate Loading via Microinjection

For single-cell analysis and to avoid the problems of compartmentalization, the dextran-conjugated form of **Calcium Green-1** is preferred[2][7]. The dye is covalently linked to a high-molecular-weight, biologically inert dextran molecule.

Advantages:

- **Reduced Compartmentalization:** Dextran conjugates are too large to be sequestered into organelles, ensuring the indicator remains in the cytosol[1][2][7].
- **Prevents Leakage:** The large size also prevents the dye from leaking out of the cell, allowing for long-term imaging experiments over many hours or even days[7].

This form is cell-impermeant and must be loaded physically into the cell using techniques like microinjection or patch pipette delivery[1][7]. It is the method of choice for cell types like pollen tubes and root hairs, where precise measurements of tip-focused calcium gradients are required[4][11].

## Data Presentation

Table 1: Recommended Parameters for **Calcium Green-1** AM Ester Loading in Guard Cells

Parameter	Value	Plant Species	Notes	Source
Dye Concentration	15 $\mu$ M (can be increased if loading is low)	Arabidopsis, Commelina	The optimal concentration should be determined empirically.	[6]
Esterase Inhibitor	300 $\mu$ M eserine (physostigmine)	Arabidopsis, Commelina	Enhances cytoplasmic dye loading by inhibiting extracellular hydrolysis.	[6]
Loading Buffer pH	5.0	Arabidopsis, Commelina	100 mM KCl, 10 mM MES, 1 mM CaCl <sub>2</sub> , 300 $\mu$ M eserine.	[6]
Incubation Time	20 - 30 minutes (can be increased)	Arabidopsis, Commelina	Longer incubation may improve signal intensity in some cases.	[6][10]
Incubation Temp.	25°C (or lower)	Arabidopsis, Commelina	Incubation should be performed in the dark. Lower temperatures can reduce compartmentalization.	[2][6]

| Agitation | Optional (rotary shaker at 0.5 Hz) | Arabidopsis, Commelina | May improve loading efficiency if it is otherwise low. [[6] |

Table 2: Parameters for **Calcium Green-1** Dextran Microinjection in Pollen Tubes

Parameter	Value	Cell Type	Notes	Source
Dye Formulation	<b>Calcium Green-1 Dextran (10,000 MW)</b>	<b>Cedrus deodara Pollen Tubes</b>	<b>Dextran conjugate prevents compartmentalization.</b>	<a href="#">[1]</a> <a href="#">[11]</a>
Dye Concentration	2.5 mM	Cedrus deodara Pollen Tubes	Concentration for pressure injection.	<a href="#">[11]</a>

| Injection Buffer | 5 mM HEPES, pH 7.0 | Cedrus deodara Pollen Tubes | Simple buffer to dissolve the dextran conjugate. [\[11\]](#) |

Table 3: Spectroscopic and Imaging Parameters for **Calcium Green-1**

Parameter	Wavelength (nm)	Instrument	Filter Set	Source
Excitation (Ex)	~490 - 506	<b>Fluorescence Microscope, Plate Reader</b>	FITC	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Emission (Em)	~525 - 531	Fluorescence Microscope, Plate Reader	FITC	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[10]</a>

| Laser Excitation | 488 | Confocal Laser Scanning Microscope | N/A [\[11\]](#) |

## Experimental Protocols

### Protocol 1: AM Ester Loading of Epidermal Strips (Guard Cells)

This protocol is adapted from a method developed for loading Arabidopsis and Commelina guard cells[\[6\]](#).

## A. Reagent Preparation

- **Calcium Green-1 AM Stock Solution:** Prepare a 2 to 5 mM stock solution in high-quality, anhydrous DMSO. Store in single-use aliquots at -20°C[9][10].
- Loading Solution (pH 5.0):
  - 100 mM KCl
  - 10 mM MES buffer
  - 1 mM CaCl<sub>2</sub>
  - 300 μM Eserine (Physostigmine)
  - Adjust pH to 5.0 with KOH.
- Wash Buffer (pH 6.15):
  - 100 mM KCl
  - 10 mM MES buffer
  - 1 mM CaCl<sub>2</sub>
  - Adjust pH to 6.15 with KOH.

## B. Loading Procedure

- Prepare epidermal strips from the plant material.
- Immediately before use, add **Calcium Green-1 AM** stock solution to the Loading Solution to a final concentration of 15 μM. Mix well.
- Incubate the epidermal strips in the final Loading Solution for 20-30 minutes at 25°C in complete darkness[6]. If loading is inefficient, incubation time and dye concentration can be increased. Gentle agitation on a rotary shaker (0.5 Hz) may also help[6].

- After incubation, remove the loading solution and wash the epidermal strips thoroughly with the Wash Buffer to remove excess dye[6].
- Mount the epidermal strip on a microscope slide in Wash Buffer for imaging.

### C. Imaging

- Use an epifluorescence or confocal microscope equipped with a standard FITC filter set (Ex: ~490 nm, Em: ~525 nm)[6][8].
- Locate the loaded guard cells and acquire a baseline fluorescence measurement.
- Apply the experimental stimulus (e.g., 100  $\mu$ M ABA) and record the change in fluorescence intensity over time[6].
- Note: As **Calcium Green-1** is a non-ratiometric dye, results are typically reported as qualitative changes in fluorescence intensity (e.g.,  $F/F_0$ ). It is critical to ensure the sample does not move during imaging, as this can create artificial changes in fluorescence[6].

## Protocol 2: Microinjection of Calcium Green-1 Dextran

This protocol is based on a method for studying  $Ca^{2+}$  dynamics in pollen tubes[11].

### A. Reagent Preparation

- Injection Solution: Dissolve **Calcium Green-1** dextran (10,000 MW) in Injection Buffer (5 mM HEPES, pH 7.0) to a final concentration of 2.5 mM[11].
- Centrifuge the solution briefly to pellet any undissolved particles.

### B. Microinjection Procedure

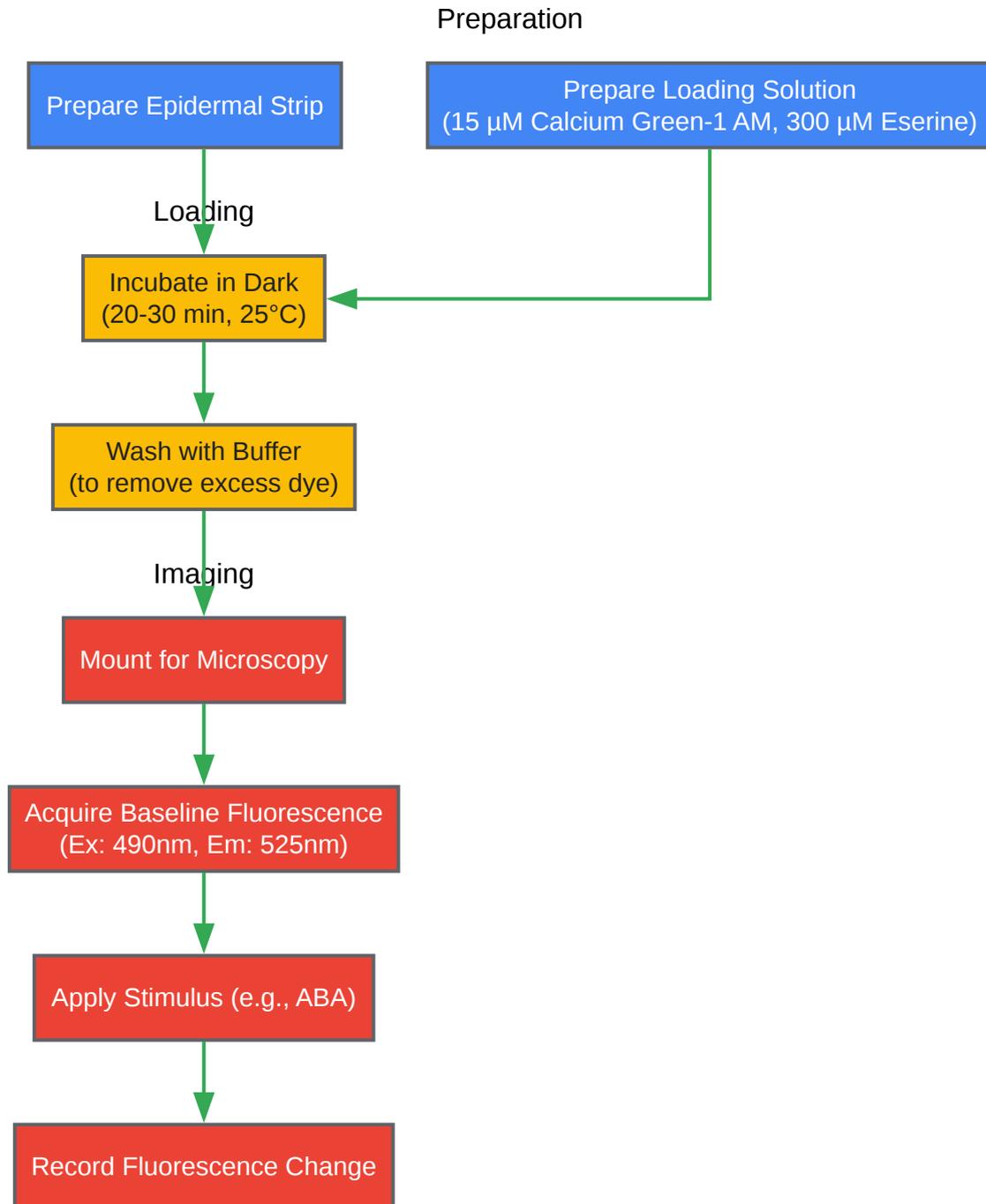
- Prepare the target cells (e.g., germinated pollen tubes) in a suitable growth medium on a microscope cover slip.
- Back-fill a micropipette with the Injection Solution.

- Using a micromanipulator and a pressure injector, carefully insert the micropipette into the cytoplasm of a single target cell.
- Apply a brief pulse of pressure to inject a small volume of the dye solution into the cell.
- Allow the cell to recover for a short period before imaging.

### C. Imaging

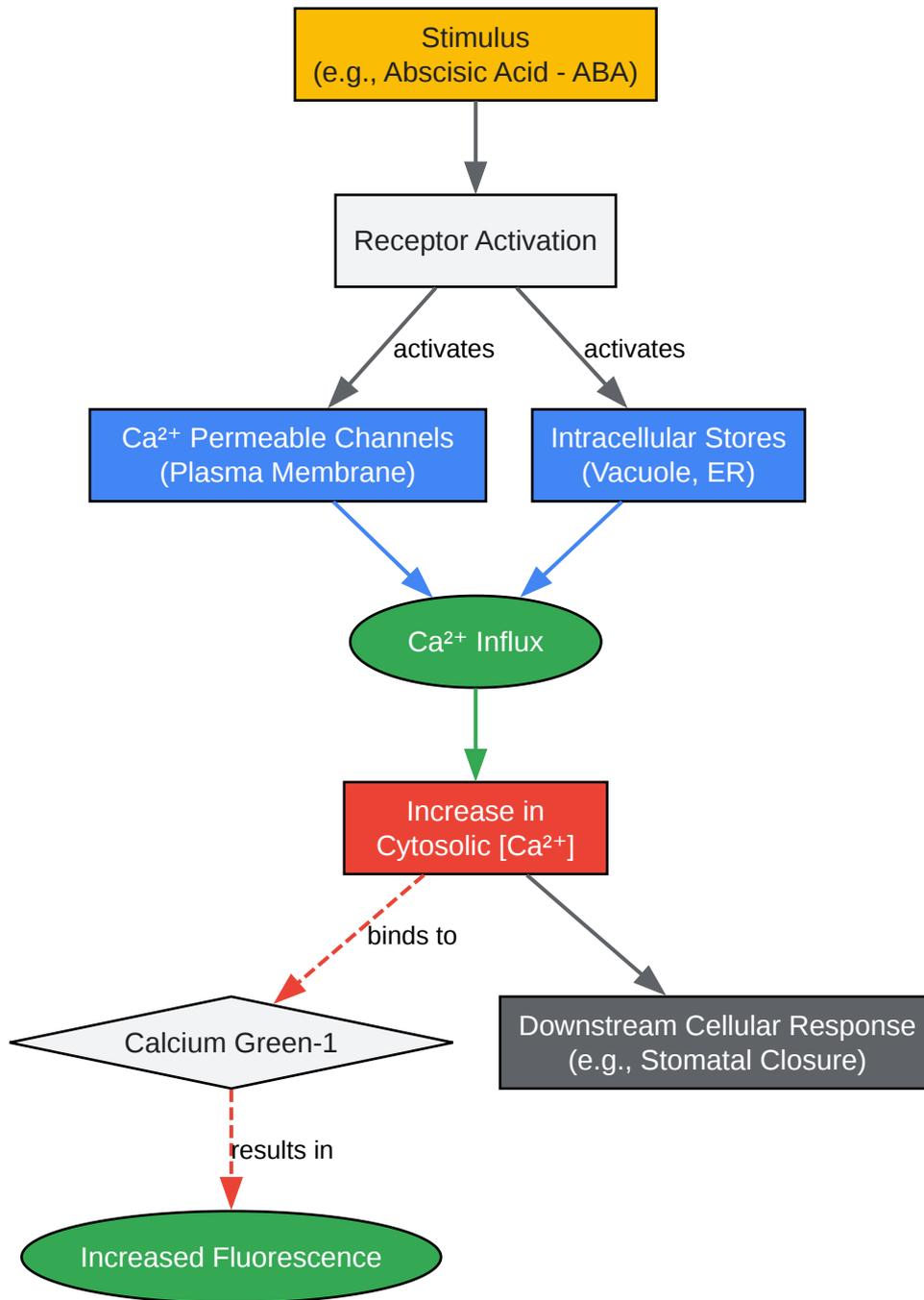
- Image the injected cell using a confocal laser scanning microscope with a 488 nm excitation laser and a band-pass emission filter around 525-550 nm[11].
- Record time-lapse images to monitor the spatio-temporal dynamics of the intracellular calcium concentration following stimulation.

## Mandatory Visualizations



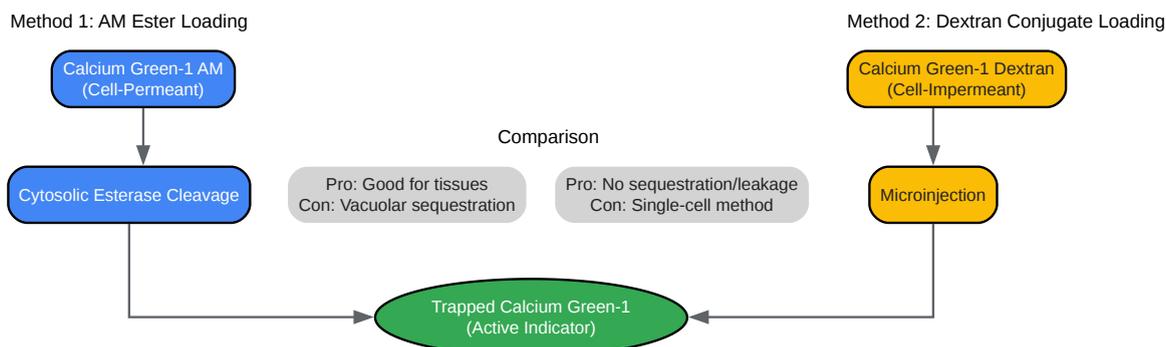
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Caption: Experimental workflow for loading **Calcium Green-1 AM** into plant epidermal cells.



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Caption: Signaling pathway for ABA-induced Ca<sup>2+</sup> increase detected by **Calcium Green-1**.



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Caption: Comparison of AM ester and dextran conjugate loading methods for **Calcium Green-1**.

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